molecular formula C7H6FNO2 B12437172 2-(4-Fluoropyridin-2-yl)acetic acid CAS No. 1000530-31-3

2-(4-Fluoropyridin-2-yl)acetic acid

Cat. No.: B12437172
CAS No.: 1000530-31-3
M. Wt: 155.13 g/mol
InChI Key: SGWOOIRWFVDRMX-UHFFFAOYSA-N
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Description

2-(4-Fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the aromatic ring of pyridine imparts distinct characteristics to the compound, making it valuable in scientific research and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(4-Fluoropyridin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique electronic properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in radiotherapy for cancer treatment.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyridin-2-yl)acetic acid involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3,4,5-Tetrafluoropyridine

Uniqueness

2-(4-Fluoropyridin-2-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-(4-Fluoropyridin-2-yl)acetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_8H_8FNO_2
  • Molecular Weight : 173.15 g/mol

This compound features a pyridine ring substituted with a fluorine atom and an acetic acid moiety, which contributes to its biological properties.

1. Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological activity, particularly as an enzyme inhibitor. It has been investigated for its potential to inhibit various kinases, including p38 MAP kinase, which is involved in inflammatory responses. In vitro studies have shown that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α from human whole blood, highlighting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor of p38 MAP kinase, which plays a crucial role in cellular responses to stress and inflammation. The inhibition leads to decreased expression of inflammatory mediators.
  • Cytokine Modulation : By inhibiting p38 MAP kinase, the compound reduces the production of cytokines, suggesting a role in modulating immune responses .

Case Study 1: Inhibition of TNF-α Release

A study demonstrated that this compound significantly inhibited LPS-stimulated TNF-α release from human whole blood by over 110-fold compared to controls. This finding supports its potential use in treating inflammatory diseases.

CompoundTNF-α Inhibition (fold change)
Control1
Test Compound>110

Case Study 2: Anticancer Potential

Another investigation explored the anticancer properties of this compound through its antioxidant activity. The ability to scavenge free radicals was assessed using DPPH and ABTS assays, indicating that it may possess anticancer properties by reducing oxidative stress in cells .

Assay TypeIC50 (µM)
DPPH25
ABTS30

Properties

CAS No.

1000530-31-3

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

2-(4-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6FNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

SGWOOIRWFVDRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)CC(=O)O

Origin of Product

United States

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